4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-methylphenyl isocyanate and morpholine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form a hydrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 5-bromo-2-methoxybenzylhydrazine.
Substitution: Formation of 5-azido-2-methoxybenzylidene derivative.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. In medicinal applications, it may interact with cellular receptors or DNA, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine lies in its triazine core and the specific arrangement of functional groups, which confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H24BrN7O2 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24BrN7O2/c1-15-3-6-18(7-4-15)25-20-26-21(28-22(27-20)30-9-11-32-12-10-30)29-24-14-16-13-17(23)5-8-19(16)31-2/h3-8,13-14H,9-12H2,1-2H3,(H2,25,26,27,28,29)/b24-14+ |
InChI Key |
MYOWQXMFELNQDP-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=CC(=C4)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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